4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one
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Overview
Description
4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its reduced forms, such as dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif present in many natural products and pharmaceuticals.
Pyridine: A basic heterocyclic compound with wide applications in chemistry and medicine.
Thiazolopyridine Derivatives: Compounds structurally related to 4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one, used in various research and industrial applications
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
179261-24-6 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridin-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-6-4-3-7-2-1-5(4)10-8-6/h7H,1-3H2,(H,8,9) |
InChI Key |
ZXGXTTFJFGHGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SNC2=O |
Origin of Product |
United States |
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